2-(4-Chloro-3,5-dimethylphenoxy)-1-{2-[2-(piperidin-1-yl)ethyl]piperidin-1-yl}ethanone
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Overview
Description
2-(4-Chloro-3,5-dimethylphenoxy)-1-{2-[2-(piperidin-1-yl)ethyl]piperidin-1-yl}ethan-1-one is a complex organic compound with a unique structure that includes a chlorinated phenoxy group and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-1-{2-[2-(piperidin-1-yl)ethyl]piperidin-1-yl}ethan-1-one typically involves multiple steps, starting with the preparation of the chlorinated phenoxy intermediate. This intermediate is then reacted with a piperidine derivative under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3,5-dimethylphenoxy)-1-{2-[2-(piperidin-1-yl)ethyl]piperidin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorinated phenoxy group can participate in nucleophilic substitution reactions with reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a dechlorinated product.
Scientific Research Applications
2-(4-Chloro-3,5-dimethylphenoxy)-1-{2-[2-(piperidin-1-yl)ethyl]piperidin-1-yl}ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-1-{2-[2-(piperidin-1-yl)ethyl]piperidin-1-yl}ethan-1-one involves its interaction with specific molecular targets within cells. The compound may bind to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-3,5-dimethylphenoxy)-N-ethyl-1-ethanamine
- 2-(4-Chloro-3,5-dimethylphenoxy)-N-(1-ethyl-4-piperidinyl)butanamide
Uniqueness
Compared to similar compounds, 2-(4-chloro-3,5-dimethylphenoxy)-1-{2-[2-(piperidin-1-yl)ethyl]piperidin-1-yl}ethan-1-one stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C22H33ClN2O2 |
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Molecular Weight |
393.0 g/mol |
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-1-[2-(2-piperidin-1-ylethyl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C22H33ClN2O2/c1-17-14-20(15-18(2)22(17)23)27-16-21(26)25-12-7-4-8-19(25)9-13-24-10-5-3-6-11-24/h14-15,19H,3-13,16H2,1-2H3 |
InChI Key |
CERAMOKZQUFMTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)N2CCCCC2CCN3CCCCC3 |
Origin of Product |
United States |
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